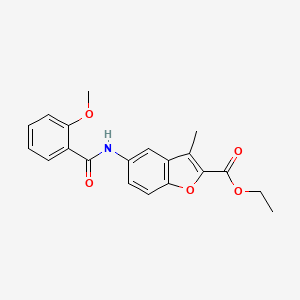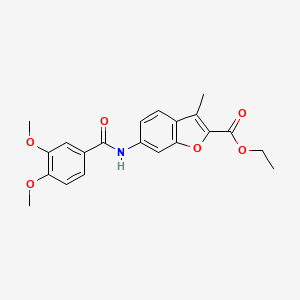![molecular formula C24H21NO4 B6482743 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923131-91-3](/img/structure/B6482743.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide” is a compound that has been studied in the context of inhibiting the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease . It is a noncovalent SARS-CoV 3CLpro inhibitor with moderate molecular weight and good enzyme and antiviral inhibitory activity .
Synthesis Analysis
The synthesis of this compound involved a high-throughput screen of the NIH molecular libraries sample collection and subsequent optimization of a lead dipeptide-like series of severe acute respiratory syndrome (SARS) main protease (3CLpro) inhibitors . A multicomponent Ugi reaction was utilized to rapidly explore structure-activity relationships within S (1’), S (1), and S (2) enzyme binding pockets .Molecular Structure Analysis
The X-ray structure of SARS-CoV 3CLpro bound with this compound was instrumental in guiding subsequent rounds of chemistry optimization . The structure was determined using X-ray diffraction with a resolution of 1.96 Å .Chemical Reactions Analysis
The compound acts as a noncovalent inhibitor of the SARS-CoV 3CLpro, unlike the majority of reported coronavirus 3CLpro inhibitors that act via covalent modification of the enzyme .Wissenschaftliche Forschungsanwendungen
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has been used in a variety of scientific research applications. It has been studied for its potential anti-cancer activity, as well as its ability to inhibit the growth of certain bacteria. Additionally, it has been studied for its anti-inflammatory and antioxidant properties.
Wirkmechanismus
Target of Action
The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease . This protease plays a crucial role in the life cycle of the SARS-CoV, making it an attractive target for therapeutic intervention .
Mode of Action
Unlike the majority of reported coronavirus 3CL protease inhibitors that act via covalent modification of the enzyme, this compound is a noncovalent SARS-CoV 3CL protease inhibitor . It interacts with the enzyme’s binding pockets (S1’, S1, and S2), inhibiting its activity .
Biochemical Pathways
The compound’s interaction with the SARS-CoV 3CL protease disrupts the protease’s ability to process the polyproteins that are necessary for the replication of the virus . This disruption of the viral life cycle prevents the virus from proliferating within the host organism .
Pharmacokinetics
The compound’s moderate molecular weight and noncovalent mode of action suggest that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of the SARS-CoV 3CL protease by this compound results in a decrease in viral replication, thereby reducing the viral load within the host organism . This can lead to a reduction in the severity of the disease caused by the virus .
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a relatively easy compound to synthesize and use in laboratory experiments. It is also relatively stable, making it ideal for use in a variety of experiments. However, it is important to note that this compound is a synthetic compound and may not be suitable for use in all experiments.
Zukünftige Richtungen
Future research on N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research should be conducted on its potential anti-cancer and anti-bacterial applications. Additionally, further studies should be conducted to explore the potential of this compound as an antioxidant and anti-inflammatory agent. Finally, further research should be conducted to explore the potential of this compound as a therapeutic agent for various conditions.
Synthesemethoden
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide can be synthesized using a variety of methods. The most common method is a two-step synthesis process, involving the reaction of 4-tert-butylphenol and 2-furan-2-carboxylic acid. The reaction of these two compounds produces an intermediate product, which is then further reacted with anhydrous sodium sulfate to yield the desired product.
Eigenschaften
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)22-14-19(26)18-13-17(10-11-20(18)29-22)25-23(27)21-5-4-12-28-21/h4-14H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEABOALBRWEMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6482670.png)
![1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B6482681.png)
![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B6482689.png)

![N-(4-fluoro-3-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482706.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B6482731.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B6482738.png)
![4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6482747.png)
![4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide](/img/structure/B6482754.png)
![N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482764.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B6482772.png)
![ethyl 4-methyl-2-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate](/img/structure/B6482785.png)
![2,4-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B6482786.png)